2',3',5'-Tri-O-acetyladenosine
CAS No.: 7387-57-7
Cat. No.: VC20755553
Molecular Formula: C16H19N5O7
Molecular Weight: 393.35 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 7387-57-7 |
---|---|
Molecular Formula | C16H19N5O7 |
Molecular Weight | 393.35 g/mol |
IUPAC Name | [(2R,3R,4R,5R)-3,4-diacetyloxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methyl acetate |
Standard InChI | InChI=1S/C16H19N5O7/c1-7(22)25-4-10-12(26-8(2)23)13(27-9(3)24)16(28-10)21-6-20-11-14(17)18-5-19-15(11)21/h5-6,10,12-13,16H,4H2,1-3H3,(H2,17,18,19)/t10-,12-,13-,16-/m1/s1 |
Standard InChI Key | GCVZNVTXNUTBFB-XNIJJKJLSA-N |
Isomeric SMILES | CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)OC(=O)C)OC(=O)C |
SMILES | CC(=O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)OC(=O)C)OC(=O)C |
Canonical SMILES | CC(=O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)OC(=O)C)OC(=O)C |
Chemical Identity and Structure
2',3',5'-Tri-O-acetyladenosine is a modified form of adenosine where the 2', 3', and 5' hydroxyl groups of the ribose sugar are acetylated. This chemical modification significantly alters the molecule's properties while maintaining the core adenosine structure.
Basic Chemical Information
The compound possesses several key identifiers and properties that define its chemical identity:
Property | Information |
---|---|
CAS Number | 7387-57-7 |
Molecular Formula | C16H19N5O7 |
Molecular Weight | 393.35 g/mol |
IUPAC Name | [(2R,3R,4R,5R)-3,4-diacetyloxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methyl acetate |
InChI | InChI=1S/C16H19N5O7/c1-7(22)25-4-10-12(26-8(2)23)13(27-9(3)24)16(28-10)21-6-20-11-14(17)18-5-19-15(11)21/h5-6,10,12-13,16H,4H2,1-3H3,(H2,17,18,19)/t10-,12-,13-,16-/m1/s1 |
The compound consists of an adenine base connected to a ribose sugar that has been modified with three acetyl groups at the 2', 3', and 5' positions . This triple acetylation gives the molecule distinct chemical properties compared to unmodified adenosine.
Structural Features
The structure of 2',3',5'-Tri-O-acetyladenosine includes several key components:
-
An adenine base (6-aminopurine) connected at the 9-position to a ribose sugar
-
Three acetyl groups (-COCH3) attached to the hydroxyl groups at positions 2', 3', and 5' of the ribose
-
A β-D-ribofuranosyl configuration, indicating the specific stereochemistry of the sugar component
This specific acetylation pattern affects the compound's solubility, reactivity, and biological behavior compared to unmodified adenosine.
Synthesis Methods
2',3',5'-Tri-O-acetyladenosine serves as both an end product and an important intermediate in the synthesis of various adenosine derivatives. Several methodologies have been developed for its preparation and subsequent use.
Standard Synthetic Routes
The compound is typically synthesized through selective acetylation of adenosine under controlled conditions. This process involves:
-
Protection strategies to achieve selective acetylation
-
Careful control of reaction conditions to prevent unwanted side reactions
-
Purification techniques to isolate the desired tri-acetylated product
The acetylation is commonly performed using acetyl chloride or acetic anhydride in the presence of appropriate catalysts under controlled temperature conditions.
Role as a Synthetic Intermediate
2',3',5'-Tri-O-acetyladenosine serves as a key intermediate in the synthesis of various adenosine derivatives, particularly those targeting adenosine receptors. One significant application involves its use in producing compounds like 9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-6-chloro-2-iodopurine, which forms the basis for further modifications .
This acetylated intermediate allows for selective substitution reactions, particularly at the adenine moiety, while the acetyl groups protect the sugar hydroxyls from unwanted reactions. Researchers have utilized this approach to develop compounds with specific affinity for adenosine receptor subtypes, particularly A3 receptors .
Biological Activities
The biological significance of 2',3',5'-Tri-O-acetyladenosine stems from its interaction with various cellular components and its role in nucleoside chemistry.
Nucleic Acid Interactions
2',3',5'-Tri-O-acetyladenosine is described as a synthetic nucleotide analog that can bind to the adenine nucleotide of DNA. This property makes it valuable for studying nucleic acid structures and interactions .
Additionally, the compound functions as a cross-linking agent, facilitating the preparation of insoluble complexes with proteins or nucleic acids . This cross-linking capability has applications in:
-
Stabilizing biomolecular complexes
-
Studying protein-nucleic acid interactions
-
Developing methods for biomolecule immobilization
Adenosine Receptor Modulation
While 2',3',5'-Tri-O-acetyladenosine itself is primarily used as a synthetic intermediate, its derivatives have shown significant activity in modulating adenosine receptors. These receptors (classified as A1, A2A, A2B, and A3) are involved in various physiological processes and diseases .
Derivatives synthesized from this compound, particularly those with modifications at specific positions while maintaining the acetylated sugar, have demonstrated:
-
Selective binding to specific adenosine receptor subtypes
-
Potential agonist or antagonist activities
Applications in Medicinal Chemistry
The versatility of 2',3',5'-Tri-O-acetyladenosine makes it valuable in medicinal chemistry and pharmaceutical research.
Antitumor Research
Some studies suggest that derivatives of 2',3',5'-Tri-O-acetyladenosine may possess antitumor properties. These effects are believed to occur through:
-
Interference with nucleic acid synthesis and function
-
Modulation of adenosine-mediated signaling pathways
-
Interaction with specific cellular targets
The acetylation pattern provides stability to the molecule while allowing for specific targeting, which can be advantageous in developing therapeutic compounds.
Adenosine Receptor-Targeted Drug Development
The compound plays a significant role in developing drugs targeting adenosine receptors. Starting from 2',3',5'-Tri-O-acetyladenosine, researchers have synthesized:
-
2-substituted N6-adenosine derivatives with selectivity for A3 receptors
-
2-alkynyl-N6-alkyladenosine compounds with enhanced receptor affinity
-
Triazole-substituted analogs with modified pharmacological profiles
These derivatives have shown varying degrees of affinity and selectivity for adenosine receptor subtypes, particularly A3 receptors, which are implicated in various diseases including inflammation, cancer, and ischemia.
Recent Research Findings
Scientific investigation into 2',3',5'-Tri-O-acetyladenosine and its derivatives continues to yield important insights for biochemical and pharmaceutical applications.
Synthetic Methodologies
Recent advances in synthetic approaches have enhanced the utility of 2',3',5'-Tri-O-acetyladenosine in chemical research:
-
Solid-phase synthesis techniques have been developed to improve efficiency and scalability
-
Click chemistry approaches, particularly [3+2] cycloaddition reactions, have been employed for functionalizing derivatives
-
Water/butanol solvent mixtures have been used to facilitate certain reactions, improving yields and simplifying isolation procedures
These methodological improvements have expanded the range of derivatives that can be synthesized from this compound.
Structure-Activity Relationships
Studies on derivatives of 2',3',5'-Tri-O-acetyladenosine have revealed important structure-activity relationships:
-
N6-substitution affects receptor subtype selectivity, with ethyl or isopropyl substitution enhancing A3 receptor affinity
-
2-alkynyl derivatives show improved A3 receptor selectivity compared to unmodified compounds
-
Tri-substituted compounds often display reduced affinity for both A1 and A3 receptor subtypes
These findings provide valuable guidance for the rational design of adenosine-based therapeutics targeting specific receptor subtypes.
Hazard Type | Description |
---|---|
GHS Symbol | GHS07 (Warning) |
Hazard Statements | H302 (Harmful if swallowed) |
H315 (Causes skin irritation) | |
H319 (Causes serious eye irritation) | |
H335 (May cause respiratory irritation) | |
Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) |
P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.) | |
WGK Germany | 3 (Severe hazard to waters) |
These designations indicate that appropriate personal protective equipment and handling procedures should be employed when working with this compound .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume